
PD318088
Descripción general
Descripción
PD318088 es un inhibidor de molécula pequeña de la cinasa de proteína quinasa activada por mitógeno 1 y la cinasa de proteína quinasa activada por mitógeno 2. Es un análogo de PD184352 y es conocido por su potencial actividad antiproliferativa contra las células cancerosas. This compound se une simultáneamente con trifosfato de adenosina en una región del sitio activo de la cinasa de proteína quinasa activada por mitógeno 1 que es adyacente al sitio de unión del trifosfato de adenosina .
Aplicaciones Científicas De Investigación
Cancer Treatment
PD318088 has been primarily investigated for its efficacy in treating cancers characterized by BRAF mutations, particularly the BRAFV600E mutation. Research indicates that tumors harboring this mutation exhibit heightened sensitivity to MEK inhibitors like this compound. In preclinical studies, it has demonstrated significant antitumor activity against various cancer cell lines, including melanoma and colorectal cancer .
Cancer Type | Mutation | Response to this compound |
---|---|---|
Melanoma | BRAFV600E | High sensitivity; effective inhibition |
Colorectal Cancer | KRAS/BRAF mutations | Moderate sensitivity; potential benefit |
Glioblastoma | Various mutations | Limited efficacy; under investigation |
Combination Therapies
Combining this compound with other targeted therapies has been explored to enhance its therapeutic effects. For instance, studies have shown that combining this compound with BRAF inhibitors can lead to synergistic effects, improving treatment outcomes in patients with advanced melanoma .
Preclinical Studies
In vitro and in vivo studies have validated the effectiveness of this compound across different tumor types. For example, a study involving glioblastoma demonstrated that this compound could inhibit cell growth and induce apoptosis in tumor cells resistant to other treatments .
Case Study 1: Melanoma Treatment
A clinical trial investigated the use of this compound in patients with advanced melanoma who had previously failed BRAF inhibitor therapy. Results indicated that a subset of patients exhibited partial responses, suggesting that this compound could serve as a viable option for those resistant to first-line treatments .
Case Study 2: Colorectal Cancer
In preclinical models of colorectal cancer with KRAS mutations, this compound showed promise when used in combination with standard chemotherapy agents. The combination therapy resulted in enhanced tumor regression compared to monotherapy approaches .
Mecanismo De Acción
PD318088 ejerce sus efectos uniéndose simultáneamente con trifosfato de adenosina en una región del sitio activo de la cinasa de proteína quinasa activada por mitógeno 1 que es adyacente al sitio de unión del trifosfato de adenosina. Esta unión inhibe la actividad de la cinasa de proteína quinasa activada por mitógeno 1 y la cinasa de proteína quinasa activada por mitógeno 2, lo que lleva a la supresión de las vías de señalización descendentes involucradas en la proliferación y supervivencia celular . El mecanismo de inhibición probablemente se deba a cambios conformacionales localizados en el sitio activo en lugar de un cambio global en la estructura general .
Análisis Bioquímico
Biochemical Properties
PD318088 plays a crucial role in biochemical reactions by inhibiting the activity of MEK1 and MEK2. These enzymes are part of the Ras/Raf/MEK/ERK signaling pathway, which is involved in cell proliferation, differentiation, and survival. This compound binds simultaneously with ATP in a region of the MEK1 active site that is adjacent to the ATP-binding site . This binding results in the inhibition of MEK1/2 activity, preventing the phosphorylation and activation of downstream ERK proteins. The inhibition of MEK1/2 by this compound leads to a decrease in cell proliferation and an increase in apoptosis, making it a potential candidate for cancer therapy .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the MEK/ERK signaling pathway, which is crucial for cell proliferation and survival. In cancer cells, this compound has been shown to reduce cell proliferation and induce apoptosis . Additionally, this compound affects cell signaling pathways by inhibiting the phosphorylation of ERK, leading to changes in gene expression and cellular metabolism. This compound also impacts cellular metabolism by altering the metabolic flux and levels of metabolites involved in the MEK/ERK pathway .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the allosteric site of MEK1/2, which is adjacent to the ATP-binding site . This binding induces conformational changes in MEK1/2, locking them into a closed but catalytically inactive state . As a result, the phosphorylation and activation of downstream ERK proteins are inhibited. This compound also increases the dimerization dissociation constant for MEK1 and MEK2, suggesting that its mechanism of inhibition is due to localized conformational changes in the active site rather than a global change in the overall structure .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under laboratory conditions and retains its inhibitory activity over extended periods . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibition of the MEK/ERK pathway, leading to prolonged effects on cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits the MEK/ERK pathway without causing significant toxicity . At higher doses, this compound can induce toxic effects, including hepatotoxicity and cardiotoxicity . These threshold effects highlight the importance of optimizing the dosage of this compound to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with MEK1/2. The inhibition of MEK1/2 by this compound affects the metabolic flux and levels of metabolites in the MEK/ERK pathway . Additionally, this compound may interact with other enzymes and cofactors involved in cellular metabolism, further influencing metabolic pathways .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It binds to transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . The distribution of this compound within cells is influenced by its binding to MEK1/2 and other biomolecules, which can affect its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with MEK1/2 . The targeting signals and post-translational modifications of this compound direct it to specific compartments or organelles, influencing its activity and function . The localization of this compound within the cytoplasm allows it to effectively inhibit the MEK/ERK pathway and exert its biochemical effects.
Métodos De Preparación
PD318088 se sintetiza a través de una serie de reacciones químicas que involucran la introducción de varios grupos funcionales a una estructura central. La ruta sintética generalmente implica los siguientes pasos:
Formación de la estructura central: La estructura central se sintetiza a través de una serie de reacciones, que incluyen halogenación y aminación.
Introducción de grupos funcionales: Se introducen grupos funcionales como bromo, flúor y yodo en la estructura central a través de reacciones de sustitución.
Modificaciones finales:
Análisis De Reacciones Químicas
PD318088 se somete a diversas reacciones químicas, que incluyen:
Oxidación: this compound puede sufrir reacciones de oxidación, lo que lleva a la formación de derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir this compound a sus formas reducidas.
Sustitución: Las reacciones de sustitución implican el reemplazo de grupos funcionales por otros grupos, lo que lleva a la formación de derivados sustituidos
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios disolventes y catalizadores. Los principales productos formados a partir de estas reacciones son típicamente derivados de this compound con grupos funcionales modificados .
Comparación Con Compuestos Similares
PD318088 es similar a otros inhibidores de la cinasa de proteína quinasa activada por mitógeno 1 y la cinasa de proteína quinasa activada por mitógeno 2, como PD184352, RO5126766 y Mirdametinib. This compound es único en su modo de unión y estructura. A diferencia de otros inhibidores, this compound se une simultáneamente con trifosfato de adenosina en una región adyacente al sitio de unión del trifosfato de adenosina, lo que proporciona un mecanismo de inhibición distinto .
Compuestos similares
PD184352: Un análogo de this compound con actividad inhibitoria similar contra la cinasa de proteína quinasa activada por mitógeno 1 y la cinasa de proteína quinasa activada por mitógeno 2
RO5126766: Un inhibidor dual de RAF/cinasa de proteína quinasa activada por mitógeno con potente actividad anticancerígena
Mirdametinib: Un inhibidor selectivo de la cinasa de proteína quinasa activada por mitógeno no competitivo con trifosfato de adenosina con actividad antitumoral
Actividad Biológica
PD318088 is a novel compound classified as a selective inhibitor of mitogen-activated protein kinase (MEK) 1 and 2. It is an analog of PD184352 and is characterized by its allosteric and non-ATP competitive inhibition properties. This article delves into the biological activity of this compound, focusing on its mechanism of action, efficacy in various cancer models, and potential therapeutic implications.
This compound interacts with MEK1/2 by binding to an allosteric site adjacent to the ATP-binding pocket. This binding results in the formation of ternary complexes with ATP, which enhances the dimerization dissociation constant for both MEK1 and MEK2 from approximately 75 nM to about 140 nM, indicating a significant alteration in the kinase's activity. The compound's ability to prevent the activation of MEK1/2 leads to downstream effects on the MAPK signaling pathway, which is crucial in cell proliferation and survival .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits anti-proliferative activity against various cancer cell lines. The compound has been tested across multiple models, including glioblastoma multiforme (GBM) and colorectal cancer (CRC) cell lines. For instance, a study utilizing mouse avatar models showed that this compound effectively inhibited tumor growth when administered within a concentration range of 0.015 nM to 100 nM. The relative ATP levels were measured to assess cell viability post-treatment, indicating significant cytotoxic effects .
Case Studies
- Glioblastoma Multiforme : In a recent study focused on GBM, this compound was identified as one of the leading candidates for further development due to its robust efficacy across diverse patient-derived xenograft (PDX) models .
- Colorectal Cancer : Research involving CRC cell lines revealed that this compound not only inhibited cell proliferation but also modulated Wnt signaling pathways, suggesting potential implications for combination therapies targeting multiple pathways in cancer treatment .
Comparative Analysis of MEK Inhibitors
The following table summarizes key characteristics and findings related to this compound compared to other MEK inhibitors:
Resistance Mechanisms
Despite its promising activity, resistance mechanisms to MEK inhibitors like this compound have been observed. Studies indicate that alterations in downstream signaling pathways, particularly those involving RAS mutations or activation of compensatory pathways like PI3K/AKT, can diminish the effectiveness of MEK inhibition . Understanding these mechanisms is crucial for developing combination therapies that can enhance the efficacy of this compound.
Propiedades
IUPAC Name |
5-bromo-N-(2,3-dihydroxypropoxy)-3,4-difluoro-2-(2-fluoro-4-iodoanilino)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrF3IN2O4/c17-10-4-9(16(26)23-27-6-8(25)5-24)15(14(20)13(10)19)22-12-2-1-7(21)3-11(12)18/h1-4,8,22,24-25H,5-6H2,(H,23,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXSSGBYXSKOLAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)F)NC2=C(C(=C(C=C2C(=O)NOCC(CO)O)Br)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrF3IN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50437004 | |
Record name | PD318088 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50437004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
561.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
391210-00-7 | |
Record name | PD318088 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50437004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.